Elasnin
Overview
Description
Elasnin is a leukocyte elastase inhibitor . It is an inhibitor of human leukocyte elastase (IC 50 = 1.3 µg/ml), different other elastases and chymotrypsin (IC 50 = 82 µg/ml) . The chemical name for Elasnin is 3,5-Dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)-2H-pyran-2-one .
Synthesis Analysis
The structure of Elasnin was elucidated through NMR analysis of 1 H, 1 H-1 H-COSY, 1 H-13 C-HSQC, and 1 H-13 C-HMBC NMR spectra .
Molecular Structure Analysis
Elasnin has a molecular weight of 392.6 . Its chemical structure is represented by the SMILES string CCCCCCC(=O)C(CCCC)C1=C(CCCC)C(=O)C(=C(O)O1)CCCC
.
Chemical Reactions Analysis
Elasnin has been found to have potent biofilm inhibitory activity . It effectively inhibited biofilm formation and especially eradicated the pre-formed biofilms of MRSA .
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibition of Human Granulocyte Elastase : Elasnin was identified as an inhibitor of human granulocyte elastase, a property that was first discovered in a strain of Streptomyces. This characteristic makes it potentially useful in treating inflammatory diseases and conditions associated with elastase activity (Ōmura et al., 1978).
Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) : Elasnin has been found to have excellent activity against MRSA biofilms and planktonic cells. It's also capable of inducing increased elasnin tolerance in MRSA strains, impacting their growth rate, pigmentation, and sensitivity toward other antibiotics (Sulaiman et al., 2022).
Treatment of Chronic Obstructive Lung Diseases : Some congeners of elasnin have shown potential in treating chronic obstructive lung diseases by inhibiting human leukocyte elastase (Groutas et al., 1985).
Superior Activity in Eradicating Daptomycin-Resistant MRSA Strain Biofilms : Elasnin has been reported to have a superior ability to eradicate biofilms of daptomycin-resistant MRSA strains compared to the wild type. This highlights its potential clinical application in treating infections where daptomycin-resistant strains are prevalent (Sulaiman et al., 2022).
Marine Antifouling Applications : Elasnin has shown potent biofilm inhibitory activity against marine biofilms, suggesting its potential application in biofilm and biofouling control in marine environments. This application could be particularly useful in preventing biofouling and biocorrosion caused by marine biofilms (Long et al., 2021).
Future Directions
properties
IUPAC Name |
3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSPVFCYLPZTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987589 | |
Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elasnin | |
CAS RN |
68112-21-0 | |
Record name | Elasnin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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